molecular formula C10H5F4NO B12857163 8-Fluoro-5-(trifluoromethyl)quinolin-4-ol

8-Fluoro-5-(trifluoromethyl)quinolin-4-ol

Cat. No.: B12857163
M. Wt: 231.15 g/mol
InChI Key: ZPEMVBCBVRFLBS-UHFFFAOYSA-N
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Description

8-Fluoro-5-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative characterized by a hydroxyl group at position 4, fluorine at position 8, and a trifluoromethyl (-CF₃) substituent at position 3. The compound’s structure combines electron-withdrawing groups (fluorine and -CF₃) with a hydroxyl group, which may confer unique chemical reactivity, solubility, and biological activity.

Properties

Molecular Formula

C10H5F4NO

Molecular Weight

231.15 g/mol

IUPAC Name

8-fluoro-5-(trifluoromethyl)-1H-quinolin-4-one

InChI

InChI=1S/C10H5F4NO/c11-6-2-1-5(10(12,13)14)8-7(16)3-4-15-9(6)8/h1-4H,(H,15,16)

InChI Key

ZPEMVBCBVRFLBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)C(=O)C=CN2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-(trifluoromethyl)quinolin-4-ol typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination. One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-5-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce various functionalized quinolines .

Scientific Research Applications

8-Fluoro-5-(trifluoromethyl)quinolin-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-5-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets. It acts as an enzyme inhibitor, disrupting the normal function of enzymes involved in various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Reactivity

The activity and properties of quinoline derivatives are highly dependent on substitution patterns. Below is a comparison of 8-Fluoro-5-(trifluoromethyl)quinolin-4-ol with key analogs:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference CAS/ID
8-Fluoro-5-(trifluoromethyl)quinolin-4-ol 4-OH, 8-F, 5-CF₃ C₁₀H₅F₄NO Hypothesized antimicrobial/antiviral activity 1133115-99-7
5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol 4-OH, 5-Cl, 8-CH₃, 2-CF₃ C₁₁H₇ClF₃NO Antimicrobial activity; used in material science 59108-09-7
8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one 4-ketone, 8-Cl, 5-CF₃ C₁₀H₅ClF₃NO Intermediate in agrochemical synthesis 1204810-22-9
7-Fluoro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol 8-OH, 7-F, 5-SO₂(4-F-C₆H₄) C₁₅H₈F₂NO₃S Catechol-O-methyltransferase (COMT) inhibitor Not specified

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -F) enhance stability and influence π-π stacking in biological targets .
  • Hydroxyl groups at position 4 or 8 improve solubility in polar solvents and enable metal chelation, relevant for antimicrobial applications .
  • Chlorine or methyl substitutions (e.g., 5-Cl, 8-CH₃) reduce metabolic degradation, increasing bioavailability .

Data Tables for Key Comparisons

Table 1: Physico-Chemical Properties of Selected Quinoline Derivatives
Property 8-Fluoro-5-(trifluoromethyl)quinolin-4-ol 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol 8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one
Molecular Weight (g/mol) 227.14 (calculated) 255.63 237.60
LogP (Predicted) 2.8 3.5 3.1
Solubility in Water Low Insoluble Insoluble
Key Functional Groups 4-OH, 8-F, 5-CF₃ 4-OH, 5-Cl, 8-CH₃, 2-CF₃ 4-ketone, 8-Cl, 5-CF₃

Biological Activity

8-Fluoro-5-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative that has drawn attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound belongs to a class of quinolines known for their diverse pharmacological properties. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential applications of 8-Fluoro-5-(trifluoromethyl)quinolin-4-ol.

Synthesis

The synthesis of 8-Fluoro-5-(trifluoromethyl)quinolin-4-ol typically involves the functionalization of quinoline derivatives through various chemical reactions, including halogenation and trifluoromethylation. The specific synthetic pathways can vary, but they often leverage established methodologies for modifying quinoline structures to introduce fluorine substituents.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to 8-Fluoro-5-(trifluoromethyl)quinolin-4-ol exhibit significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have shown potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against clinical isolates of Staphylococcus aureus . The mechanism of action appears to involve disruption of bacterial membranes without selecting for resistant strains, indicating a promising therapeutic index greater than 500 .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundMIC (μg/mL)Target Organism
8-Fluoro-5-(trifluoromethyl)quinolin-4-ol≤0.06Staphylococcus aureus
DNAC-28Escherichia coli
Trifluoromethoxy derivative4–8Various Gram-positive

Anticancer Activity

In addition to antibacterial properties, quinoline derivatives have been evaluated for their anticancer potential. A study utilizing a zebrafish embryo model indicated that certain trifluoromethyl-substituted quinoline compounds exhibited cytotoxic effects on cancer cells, with one compound showing an LC50 value of 14.14 μM, outperforming cisplatin in terms of potency . The mechanism behind this activity may involve apoptosis induction, as evidenced by apoptotic staining assays conducted during these evaluations.

Table 2: Anticancer Activity of Quinoline Derivatives

CompoundLC50 (μM)Model Used
Trifluoroquinoline derivative14.14Zebrafish embryo
CisplatinN/AStandard control

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is significantly influenced by their structural features. For example, the presence of electron-withdrawing groups such as trifluoromethyl at specific positions (C-5 and C-8) enhances the antimicrobial efficacy . Conversely, electron-donating groups tend to reduce activity, highlighting the importance of electronic effects in the design of new derivatives.

Table 3: Influence of Substituents on Biological Activity

Substituent TypePositionEffect on Activity
TrifluoromethylC-5/C-8Increased potency
Electron-donatingC-7Decreased potency

Case Studies

  • Antibacterial Screening : A series of quinoline derivatives were screened for antibacterial activity against various pathogens. The study found that modifications at the C-7 and C-8 positions significantly impacted MIC values, with trifluoromethyl substitutions yielding the most potent compounds .
  • Anticancer Efficacy : In a comparative study, several quinoline-derived trifluoromethyl alcohols were tested for their anticancer properties in zebrafish models. Results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis in targeted cancer cells .

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